Ethyl({[4-(propan-2-yl)phenyl](pyridin-3-yl)methyl})amine
Description
Ethyl({4-(propan-2-yl)phenylmethyl})amine is a tertiary amine characterized by a central methyl group bridging a pyridin-3-yl ring and a 4-isopropylphenyl moiety, with an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₈H₂₄N₂, yielding a molecular weight of 268.40 g/mol.
For example, describes amide bond formation using ethyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), which may parallel synthetic strategies for this amine .
Potential Applications: Pyridine-containing amines are frequently explored in medicinal chemistry for their bioactivity. The compound’s structural motifs suggest possible roles as kinase inhibitors, neurotransmitter analogs, or ligands for G-protein-coupled receptors (GPCRs).
Properties
IUPAC Name |
N-[(4-propan-2-ylphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-4-19-17(16-6-5-11-18-12-16)15-9-7-14(8-10-15)13(2)3/h5-13,17,19H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOFVSSVHNWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)C(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the alkylation of {4-(propan-2-yl)phenylmethyl}amine with ethyl halides under basic conditions. Common reagents include sodium ethoxide and ethyl bromide. The reaction proceeds through nucleophilic substitution, yielding the desired product.
Industrial Production Methods: Industrial production may involve continuous flow reactors for better yield and purity. Catalysts like palladium on carbon can be employed to optimize the reaction kinetics and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form N-oxides in the presence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions might involve hydrogenation, converting the pyridinyl group to piperidinyl.
Substitution: Substitution reactions can occur at the phenyl or pyridinyl rings, often using electrophiles like halogens.
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, palladium catalysts for reduction, and halogens for substitution. Typical reaction conditions are mild temperatures and neutral to basic pH.
Major Products: Major products include N-oxides from oxidation, ethyl({4-(propan-2-yl)phenylmethyl})amine from reduction, and various substituted derivatives from substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Ethyl({4-(propan-2-yl)phenylmethyl})amine is noted for its biological activity, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors involved in disease processes.
Case Study: Inhibition of NAMPT
One significant application of related compounds involves the inhibition of Nicotinamide Adenine Dinucleotide (NAD+) biosynthesis through the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). This pathway is crucial in cancer metabolism. For instance, derivatives of pyridine-containing amines have been shown to exhibit anticancer properties by targeting NAMPT, leading to reduced tumor growth in preclinical models .
Agrochemicals
The compound's structural features suggest potential applications in agrochemical formulations. Compounds that incorporate pyridine and phenyl moieties are often explored for their herbicidal and pesticidal activities.
Research Insights
Studies have demonstrated that similar compounds can act as effective herbicides, targeting specific plant enzymes and disrupting metabolic pathways essential for plant growth. This suggests that Ethyl({4-(propan-2-yl)phenylmethyl})amine could be evaluated for its herbicidal properties, potentially providing a new avenue for weed management in agricultural practices.
Organic Synthesis
In organic chemistry, Ethyl({4-(propan-2-yl)phenylmethyl})amine can serve as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Synthesis Pathways
The compound can be utilized in multi-step synthesis processes to create pharmaceuticals or other fine chemicals. For example, it can undergo reactions such as alkylation or acylation to introduce additional functional groups, enhancing its utility in creating diverse chemical entities.
Mechanism of Action
The mechanism by which Ethyl({4-(propan-2-yl)phenylmethyl})amine exerts its effects involves binding to molecular targets such as specific receptors or enzymes. This binding alters the activity of the target, leading to a cascade of biochemical events that result in the observed effects.
Molecular Targets and Pathways: Potential targets include G-protein-coupled receptors and ion channels. The pathways influenced by this compound often involve signal transduction and neurotransmitter release.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Bioavailability :
- The target compound’s isopropyl and ethyl groups confer moderate lipophilicity, favoring blood-brain barrier penetration for CNS applications. In contrast, trifluoromethyl-containing analogs () exhibit higher metabolic stability but may suffer from reduced solubility .
- The thiazole derivative () introduces a heterocyclic core, increasing molecular weight and steric hindrance, which could improve receptor selectivity but reduce membrane permeability .
Electronic Effects: Pyridin-3-yl rings (common in all analogs) provide a nitrogen lone pair for hydrogen bonding.
Synthetic Complexity :
- The target compound’s synthesis likely involves fewer steps compared to polyheterocyclic analogs (e.g., and ), which require multi-step coupling and purification .
Biological Activity
Overview
Ethyl({4-(propan-2-yl)phenylmethyl})amine, also known as C17H22N2, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological mechanisms, and research findings, highlighting its therapeutic potential and applications.
- Molecular Formula : C17H22N2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1154165-82-8
Synthesis
The synthesis of Ethyl({4-(propan-2-yl)phenylmethyl})amine can be achieved through several methods, including:
- Reaction of 3-Pyridinecarboxaldehyde with 4-isopropylphenylboronic acid in the presence of a palladium catalyst.
- Reductive Amination using formaldehyde and ammonia to yield the final product.
Biological Activity
Ethyl({4-(propan-2-yl)phenylmethyl})amine has been investigated for various biological activities:
The compound acts as a ligand, binding to specific receptors or enzymes, which may lead to modulation of their activity. This interaction can result in inhibition or activation of various biochemical pathways.
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Properties : Ethyl({4-(propan-2-yl)phenylmethyl})amine may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Leung et al. (2020) | Identified new scaffolds with antibacterial activity; compounds similar to Ethyl({4-(propan-2-yl)phenylmethyl})amine showed moderate activity against N. meningitidis and H. influenzae . |
| Patent WO2012031196A1 | Describes derivatives for NAMPT inhibition, indicating potential for cancer therapy . |
| PMC Article (2021) | Discussed the development of thienopyrimidines with enhanced potency against H. pylori, suggesting structural modifications could enhance biological activity . |
Comparative Analysis with Similar Compounds
Ethyl({4-(propan-2-yl)phenylmethyl})amine is structurally related to other compounds that have shown varying degrees of biological activity:
| Compound | Biological Activity |
|---|---|
| {5-[4-(Propan-2-yl)phenyl]pyridin-2-yl}methanamine | Moderate antibacterial activity |
| {5-[4-(Propan-2-yl)phenyl]pyrimidin-3-yl}methanamine | Potential anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
